molecular formula C10H12N2O B026296 3,4,7-trimethyl-1H-benzimidazol-2-one CAS No. 103901-87-7

3,4,7-trimethyl-1H-benzimidazol-2-one

Cat. No. B026296
M. Wt: 176.21 g/mol
InChI Key: PVCLMORNQLVLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7-trimethyl-1H-benzimidazol-2-one, also known as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a crucial role in various physiological processes. It is essential for the metabolism of carbohydrates, fats, and proteins, as well as the production of red blood cells. Riboflavin is found in many foods, including dairy products, meat, fish, and green leafy vegetables.

Scientific Research Applications

3,4,7-trimethyl-1H-benzimidazol-2-one has been extensively studied for its various health benefits. It has been found to play a crucial role in the prevention and treatment of various diseases, including migraine headaches, cataracts, and anemia. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been shown to have antioxidant properties, which help to protect the body against oxidative stress. In addition, 3,4,7-trimethyl-1H-benzimidazol-2-one has been found to be essential for the proper functioning of the nervous system and the maintenance of healthy skin, hair, and nails.

Mechanism Of Action

3,4,7-trimethyl-1H-benzimidazol-2-one is converted into two coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which play a crucial role in various physiological processes. FMN and FAD act as cofactors for various enzymes involved in the metabolism of carbohydrates, fats, and proteins. They also act as electron carriers in the electron transport chain, which is essential for the production of ATP, the energy currency of the cell.

Biochemical And Physiological Effects

3,4,7-trimethyl-1H-benzimidazol-2-one deficiency can lead to various health problems, including anemia, skin disorders, and vision problems. 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation has been found to improve the symptoms of these conditions. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been found to improve athletic performance by increasing the production of ATP and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

3,4,7-trimethyl-1H-benzimidazol-2-one is a widely used compound in biochemical and physiological research. It is readily available and has a low toxicity profile, making it safe for use in lab experiments. However, 3,4,7-trimethyl-1H-benzimidazol-2-one has limitations in terms of stability and solubility, which can affect its use in certain experiments.

Future Directions

3,4,7-trimethyl-1H-benzimidazol-2-one has many potential applications in various fields, including medicine, food science, and agriculture. Future research could focus on the development of new methods for 3,4,7-trimethyl-1H-benzimidazol-2-one synthesis, the identification of new health benefits, and the optimization of 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation for various conditions. Additionally, 3,4,7-trimethyl-1H-benzimidazol-2-one could be used as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

3,4,7-trimethyl-1H-benzimidazol-2-one can be synthesized by various methods, including chemical synthesis, fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4,5-trimethoxybenzaldehyde. Fermentation is the most commonly used method for 3,4,7-trimethyl-1H-benzimidazol-2-one production, which involves the use of microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata. Enzymatic synthesis involves the use of enzymes such as lumazine synthase and riboflavin synthase.

properties

CAS RN

103901-87-7

Product Name

3,4,7-trimethyl-1H-benzimidazol-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3,4,7-trimethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13)

InChI Key

PVCLMORNQLVLSP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C

synonyms

2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI)

Origin of Product

United States

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